3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The target of a drug is typically a protein within the body that the drug binds to, which results in a biological response. This could be a receptor, enzyme, or transporter protein .
Mode of Action
This refers to how a drug interacts with its target. It could involve inhibiting an enzyme, activating a receptor, or blocking a transporter protein, among other mechanisms .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. A drug can affect these pathways by interacting with one or more enzymes or other proteins within the pathway .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. These properties can affect the drug’s bioavailability, or the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
This refers to the molecular and cellular effects of the drug’s action, such as changes in cell behavior or function .
Action Environment
This could refer to how various factors, such as pH, temperature, and the presence of other molecules, can influence the drug’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with cyclopropyl ketone in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for their use in pharmaceuticals, such as zolpidem.
Indole Derivatives: Widely studied for their biological activities and therapeutic potential.
Uniqueness
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)9-8-3-1-2-6-13(8)10(12-9)7-4-5-7;/h1-3,6-7H,4-5H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSFHESLFCGQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-44-8 | |
Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-cyclopropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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